N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13N3O3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a carbamothioyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methyl-5-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups .
Scientific Research Applications
N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide group may also play a role in binding to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide
- 2-Methyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide
Uniqueness
N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-7-8-12(18(20)21)9-13(10)16-15(22)17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAHDRUWFTYKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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